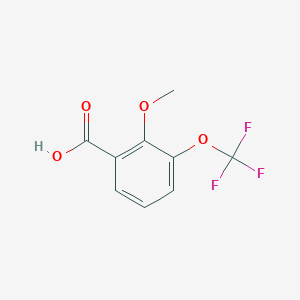

2-Methoxy-3-(trifluoromethoxy)benzoic acid

Description

Significance of Fluorinated Benzoic Acid Derivatives in Advanced Organic Synthesis

Fluorinated benzoic acid derivatives are crucial building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. chemicalbook.com The incorporation of fluorine atoms into a benzoic acid structure can significantly modify its properties. For instance, fluorination can enhance metabolic stability, increase lipophilicity (the ability to dissolve in fats), and improve binding affinity to biological targets. beilstein-journals.orgossila.com

These characteristics make fluorinated benzoic acids valuable intermediates in drug discovery. ossila.com They are integral to the synthesis of a wide range of bioactive compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). iucr.orgiucr.org The synthesis of derivatives such as 4-fluoro-2-(phenylamino)benzoic acid, an anthranilic acid derivative, highlights the utility of these compounds in creating molecules with potential therapeutic applications. iucr.orgiucr.org Furthermore, fluorinated benzoic acids are used to create radiolabeled compounds for techniques like Positron Emission Tomography (PET), which is vital for medical imaging and studying physiological processes.

Role of Methoxy (B1213986) and Trifluoromethoxy Substituents in Aromatic Systems and Their Chemical Behavior

The chemical behavior of 2-Methoxy-3-(trifluoromethoxy)benzoic acid is dictated by the electronic effects of its methoxy (-OCH3) and trifluoromethoxy (-OCF3) substituents on the benzoic acid ring.

The methoxy group is generally considered an activating group in electrophilic aromatic substitution. libretexts.org This is due to its strong electron-donating resonance effect, where the oxygen's lone pair of electrons delocalizes into the benzene (B151609) ring, increasing electron density at the ortho and para positions. libretexts.orgvaia.com This resonance effect typically outweighs the inductive electron-withdrawing effect caused by the oxygen's high electronegativity. vaia.comviu.ca However, when directing substitution, its influence can be complex. For example, at the meta position, the methoxy group acts as an electron-withdrawing group. vaia.comviu.ca

The trifluoromethoxy group is a powerful electron-withdrawing substituent. beilstein-journals.org The high electronegativity of the three fluorine atoms creates a strong inductive effect, pulling electron density away from the aromatic ring. This group is increasingly utilized in the design of pharmaceuticals and agrochemicals to enhance lipophilicity and metabolic resistance. beilstein-journals.org Similarly, the related trifluoromethyl group (-CF3) is a strongly deactivating and electron-withdrawing group that directs incoming electrophiles to the meta position. youtube.com

In this compound, the interplay between the electron-donating resonance of the methoxy group and the strong inductive withdrawal of the trifluoromethoxy group creates a unique electronic environment on the aromatic ring, influencing its reactivity and the acidity of the carboxylic acid function.

Scope of Academic Research on the Chemical Compound and Related Analogues

Direct academic research focusing specifically on this compound is not extensively documented in publicly available literature. However, the research landscape for its structural analogues is rich and provides insight into its potential applications and properties.

Research on closely related compounds, such as isomers and molecules with similar functional groups, is prevalent. For example, 2-(Trifluoromethyl)benzoic acid has been employed as a starting material in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are heterocyclic compounds of interest in medicinal chemistry. sigmaaldrich.comchemicalbook.com It has also been used in studies investigating ligand binding with specific proteins. sigmaaldrich.comchemicalbook.com The crystal structure of 2-(trifluoromethyl)benzoic acid has been determined, showing that the carboxyl group is tilted with respect to the aromatic ring, and molecules form hydrogen-bonded dimers. nih.gov

The broader class of fluorinated benzoic acids has been studied for various applications, including their potential as influenza neuraminidase inhibitors and their degradation pathways by microorganisms. nih.govnih.gov The synthesis of these complex molecules is also an active area of research, with various methods being developed for their efficient preparation. acs.org The properties and synthesis of numerous isomers, such as those presented in the table below, are well-documented, providing a valuable comparative framework for predicting the characteristics of this compound.

Physicochemical Data of Selected Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Methoxy-3-(trifluoromethyl)benzoic acid | 937068-58-1 | C₉H₇F₃O₃ | 220.15 | Not Available |

| 2-Methoxy-5-(trifluoromethoxy)benzoic acid | 191604-88-3 | C₉H₇F₃O₄ | 236.15 | 63-65 |

| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C₈H₅F₃O₂ | 190.12 | 107-110 |

| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | C₈H₅F₃O₂ | 190.12 | 104-106 |

| 2-Methoxybenzoic acid | 579-75-9 | C₈H₈O₃ | 152.15 | 98-100 |

| 2-Methoxy-4-(trifluoromethyl)benzoic acid | 448-36-2 | C₉H₇F₃O₃ | 220.15 | Not Available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7F3O4 |

|---|---|

Molecular Weight |

236.14 g/mol |

IUPAC Name |

2-methoxy-3-(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C9H7F3O4/c1-15-7-5(8(13)14)3-2-4-6(7)16-9(10,11)12/h2-4H,1H3,(H,13,14) |

InChI Key |

UZLPNVNAVQQUGL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1OC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Methoxy 3 Trifluoromethoxy Benzoic Acid and Analogous Compounds

Benzoic Acid Core Functionalization and Regioselective Synthesis

The precise placement of substituents on the benzoic acid ring is controlled through regioselective synthesis techniques. Directed ortho-metalation is a particularly powerful tool for achieving substitution patterns that are difficult to access through classical electrophilic aromatic substitution.

Directed ortho-metalation (DoM) involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles to introduce a new substituent with high regioselectivity. uwindsor.cabaranlab.org

Crucially, the carboxylate group itself can act as an effective DMG. organic-chemistry.org Research has shown that unprotected benzoic acids can be directly lithiated ortho to the carboxylic acid group using reagents like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. semanticscholar.orgrsc.org This circumvents the need for protecting the acidic proton, which would normally be the first to react with the organolithium base. The lithiation of the dianion (formed by deprotonation of the carboxylic acid and the ortho C-H bond) allows for subsequent functionalization. semanticscholar.org For example, treating 2-methoxybenzoic acid with s-BuLi/TMEDA leads to deprotonation exclusively at the 6-position (ortho to the carboxylate), while using a different base system like n-BuLi/t-BuOK can reverse the regioselectivity. organic-chemistry.org

The efficacy and regioselectivity of directed ortho-metalation are governed by the nature of the directing group. DMGs are typically Lewis basic and coordinate to the lithium atom of the organolithium reagent, creating a complex-induced proximity effect (CIPE) that lowers the activation energy for deprotonation at the adjacent ortho position. baranlab.org

Competition experiments have established a hierarchy of directing group ability. uwindsor.ca For substituted benzoic acids, intramolecular competition between the carboxylic acid group and other substituents like methoxy (B1213986) or chloro groups determines the site of metalation. semanticscholar.orgrsc.org The carboxylic acid group has been identified as having an intermediate capacity in directing metalation. semanticscholar.orgrsc.org The stability and reactivity of the organolithium intermediate are critical. These intermediates are typically highly reactive and are generated and used in situ at low temperatures to prevent decomposition pathways, such as benzyne (B1209423) formation. oup.com

When multiple directing groups are present on the aromatic ring, their effects can be either cooperative (complementary) or competitive. The outcome dictates the final position of lithiation and subsequent functionalization.

Studies on meta-substituted benzoic acids have revealed that the directing effects of the carboxylate group and a meta-halogen (chloro or fluoro) are complementary. semanticscholar.orgrsc.org This means they work together to direct metalation to the C2 position, which is ortho to both groups. This additive effect provides a reliable route to contiguously tri- and tetra-substituted benzoic acids. semanticscholar.orgrsc.org

In contrast, a complementary effect is not observed with meta-methoxy or meta-trifluoromethyl groups. semanticscholar.orgrsc.org In the case of 2-methoxybenzoic acid, the carboxylate and methoxy groups are in competition. The choice of the lithiating agent becomes crucial in these scenarios to control the regioselectivity of the deprotonation. organic-chemistry.org Understanding these directing group interactions is fundamental to designing a rational synthesis for a complex target like 2-Methoxy-3-(trifluoromethoxy)benzoic acid.

Table 2: Directing Group Effects in the Lithiation of Substituted Benzoic Acids

| Substituent at meta-position | Directing Effect with Carboxylate | Favored Lithiation Position | Reference |

|---|---|---|---|

| Chloro (Cl) | Complementary | C2 (ortho to both groups) | semanticscholar.orgrsc.org |

| Fluoro (F) | Complementary | C2 (ortho to both groups) | semanticscholar.orgrsc.org |

| Methoxy (OCH₃) | Competitive | Depends on reaction conditions | organic-chemistry.orgsemanticscholar.orgrsc.org |

| Trifluoromethyl (CF₃) | Competitive (Non-complementary) | - | semanticscholar.orgrsc.org |

Carboxylation Reactions of Aryl Precursors

The introduction of a carboxylic acid group onto an aryl ring is a fundamental transformation in organic synthesis. For a precursor like 1-iodo-2-methoxy-3-(trifluoromethoxy)benzene, several methods can be employed to install the carboxyl group at the position of the iodine atom.

Transition Metal-Catalyzed Carboxylation of Aryl Iodides

Transition-metal catalysis offers a powerful tool for the formation of carbon-carbon bonds, including the carboxylation of aryl halides with carbon dioxide (CO₂). semanticscholar.org Copper-catalyzed systems, in particular, have been developed for the carboxylation of aryl iodides under mild conditions. nih.gov This method is advantageous due to its tolerance of various functional groups. nih.gov The reaction typically involves a copper(I) catalyst, a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and a reductant, reacting with the aryl iodide under an atmosphere of CO₂. nih.gov

The proposed reaction for the synthesis of this compound would proceed from 1-iodo-2-methoxy-3-(trifluoromethoxy)benzene. While specific data for this substrate is not detailed, the reaction conditions are applicable to a wide range of functionalized and hindered aryl iodides. nih.gov

Table 1: Examples of Copper-Catalyzed Carboxylation of Analogous Aryl Iodides

| Aryl Iodide Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Iodoanisole | CuI / TMEDA | DMSO | 70 | 85 |

| 2-Iodotoluene | CuI / TMEDA | DMSO | 70 | 79 |

| Iodomesitylene | CuI / DMEDA | DMA | 70 | 76 |

| 4-Iodobenzonitrile | CuI / TMEDA | DMA | 70 | 67 |

Data sourced from studies on copper-catalyzed carboxylation reactions. nih.gov

Electrochemical Reduction-Coupled Carbon Dioxide Fixation

Electrochemical methods provide an alternative pathway for the carboxylation of aryl halides. This technique involves the reductive cleavage of the carbon-halogen bond at a cathode to generate a highly reactive aryl anion. This anion is then trapped by electrophilic CO₂ to form the corresponding carboxylate. This approach can often be performed under mild conditions without the need for stoichiometric metallic reductants.

The process for a precursor such as 2-bromo-1-methoxy-3-(trifluoromethoxy)benzene would involve its reduction in an electrochemical cell in the presence of dissolved CO₂. This method has been successfully applied to the synthesis of 2-aryl-3,3,3-trifluoropropanoic acids from (1-bromo-2,2,2-trifluoroethyl)arenes, demonstrating its utility for fluorinated molecules. acs.org The efficiency of such reactions can be high, providing a green alternative to traditional organometallic carboxylation routes. acs.org

Introduction of the Methoxy Group in Substituted Aromatic Systems

The synthesis of the target molecule requires the strategic introduction of a methoxy group onto the benzoic acid backbone. This can be achieved either by displacing a suitable leaving group on the ring or by alkylating a phenolic precursor.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Benzoic Acid Synthesis

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles, such as methoxide (B1231860), onto electron-deficient aromatic rings. rsc.orgresearchgate.net The presence of strong electron-withdrawing groups, like the trifluoromethoxy group and the carboxylic acid, would activate a precursor such as 2-fluoro-3-(trifluoromethoxy)benzoic acid towards SNAr. nih.gov The reaction proceeds via an addition-elimination mechanism, where the methoxide ion attacks the carbon bearing the leaving group (e.g., fluoride), forming a stabilized Meisenheimer complex intermediate. rsc.org Subsequent elimination of the fluoride (B91410) ion yields the desired methoxy-substituted product. This strategy is particularly effective for polyfluoroarenes. nih.gov

Table 2: General Conditions for SNAr with Methoxide

| Substrate Type | Nucleophile | Solvent | Conditions |

|---|---|---|---|

| Electron-deficient fluoroarene | Sodium Methoxide | DMF, DMSO, or Methanol (B129727) | Room temperature to moderate heating |

| Activated chloroarene | Sodium Methoxide | Methanol | Reflux |

Conditions are generalized from typical SNAr procedures. nih.gov

Alkylation of Phenolic Precursors in Aromatic Carboxylic Acid Synthesis

An alternative and widely used method for forming aryl methyl ethers is the alkylation of a corresponding phenol. In the context of synthesizing this compound, this would involve the methylation of 2-hydroxy-3-(trifluoromethoxy)benzoic acid. This reaction is typically carried out using a methylating agent in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks the methylating agent.

Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane. The choice of base and solvent is crucial for achieving high yields and depends on the specific properties of the starting material. For instance, the methylation of a related compound, 4-hydroxy-3,5,6-trifluorophthalic acid, has been achieved with high efficiency. chemicalbook.com

Table 3: Reagents for Methylation of Phenolic Precursors

| Methylating Agent | Base | Typical Solvent |

|---|---|---|

| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetone, DMF |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH) | Water, Dichloromethane |

| Trimethylsilyldiazomethane | (No base required) | Methanol/Toluene (B28343) |

Data compiled from general organic synthesis literature.

Derivatization Strategies for Functionalized Benzoic Acids

The carboxylic acid functional group in this compound is a versatile handle for further chemical modification. The most common derivatization reactions are esterification and amide bond formation, which are crucial for various applications, including the synthesis of biologically active molecules.

Esterification can be accomplished through several methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. Alternatively, the benzoic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. Using UiO-66-NH₂ as a heterogeneous catalyst for the esterification of fluorinated benzoic acids with methanol has also been reported as an efficient method. semanticscholar.orgrsc.org

Amide bond formation typically requires the activation of the carboxylic acid with a coupling reagent to facilitate the reaction with an amine. google.com A wide array of coupling agents is available, allowing the reaction to proceed under mild conditions with high yields. researchgate.net Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 2,2'-dipyridyldithiocarbonate (DPDTC) are commonly used. rsc.orgnih.gov

Table 4: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (Optional) | Typical Solvent |

|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF, NMP |

| DPDTC (2,2'-Dipyridyldithiocarbonate) | DMAP (4-Dimethylaminopyridine) | 2-MeTHF |

Data sourced from reviews on amide bond formation. rsc.orgnih.gov

Electrophilic Aromatic Substitution for Further Functionalization (e.g., Nitration)

The functionalization of the aromatic ring of this compound and its analogs can be achieved through electrophilic aromatic substitution reactions, with nitration being a prominent example. The regioselectivity of such reactions is dictated by the electronic properties of the substituents already present on the benzene (B151609) ring.

In the case of benzoic acid derivatives, the carboxylic acid group (-COOH) is a deactivating and meta-directing group. quora.comyoutube.com This is because it withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack, particularly at the ortho and para positions. quora.com Conversely, a methoxy group (-OCH3) is an activating, ortho-para directing group due to its ability to donate electron density to the ring through resonance. The trifluoromethoxy group (-OCF3), however, is strongly deactivating and meta-directing due to the high electronegativity of the fluorine atoms.

For a molecule like this compound, the directing effects of these three substituents are in competition. The powerful deactivating effects of the -COOH and -OCF3 groups at positions 1 and 3, respectively, would strongly disfavor substitution at positions 2, 4, and 6. The activating -OCH3 group at position 2 would direct towards positions 1 (already substituted), 3 (already substituted), and 5. Therefore, the most likely position for an incoming electrophile, such as the nitronium ion (NO2+) in a nitration reaction, would be the C-5 position, which is meta to the carboxylic acid and trifluoromethoxy groups and para to the methoxy group.

The standard conditions for nitration involve the use of a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion. youtube.com The reaction with a substituted benzoic acid would proceed via the attack of the aromatic pi-system on the nitronium ion, leading to the formation of a sigma complex (arenium ion). youtube.com Deprotonation of this intermediate restores the aromaticity of the ring, yielding the nitrated product. For instance, the nitration of 4-methoxybenzoic acid can be used as an analogous reaction, where the methoxy group directs the substitution. In one reported method, 3-nitro-4-methoxybenzoic acid is prepared by the oxidation of 3-nitro-4-methoxy benzyl (B1604629) alcohol or benzyl chloride using a nitric acid solution. google.com

Coupling Reactions and Annulation Methodologies

Decarbonylative C-C/C-H Activation Strategies for Cycloadditions

Decarbonylative or decarboxylative strategies represent a powerful method for the functionalization of benzoic acids by removing the carboxylic acid group and forming new carbon-carbon or carbon-heteroatom bonds. These reactions often proceed via the activation of a C-H bond and can lead to the formation of complex cyclic structures.

One such strategy involves the palladium(II)-catalyzed ortho C-H activation of benzoic acids. This process generates an oxapalladacycle intermediate, which can then undergo decarboxylation to produce a palladium-associated aryne. These highly reactive aryne intermediates can subsequently participate in cycloaddition reactions, such as a [2+2+2] trimerisation to yield triphenylene (B110318) derivatives. rsc.org

Another innovative approach is the decarboxylative sulfoximination of benzoic acids, which has been achieved using a photo-induced ligand-to-copper charge transfer (LMCT) process. This method allows for the direct conversion of the carboxylic acid group into a sulfoximine (B86345) moiety under mild reaction conditions. The transformation demonstrates a broad substrate scope and is applicable to the late-stage functionalization of complex molecules. rsc.org These methodologies showcase the potential to transform the carboxylic acid functionality of compounds like this compound into other valuable chemical entities.

Amide and Thiourea (B124793) Derivative Formation from Benzoic Acid Chlorides

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of various derivatives, most notably amides and thioureas. The common and crucial first step in these syntheses is the conversion of the benzoic acid to its more reactive acid chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl2), often with refluxing. researchgate.netfarmaciajournal.comnih.gov

Amide Synthesis: Once the benzoyl chloride is formed, it can be readily converted to an amide by reacting it with a primary or secondary amine. acs.orgnih.gov The reaction is an example of nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the HCl gas that is formed as a byproduct. google.com

A variety of amide derivatives can be synthesized using this general approach, with the properties of the final product being determined by the nature of the amine used. For example, reacting the acid chloride with benzylamine (B48309) would yield the corresponding N-benzylbenzamide derivative. nih.gov

Thiourea Derivative Synthesis: The synthesis of N-benzoylthiourea derivatives also starts from the corresponding benzoyl chloride. In a typical procedure, the acid chloride is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), in a solvent like dry acetone. farmaciajournal.comacs.orgnih.gov This in-situ reaction forms a highly reactive benzoyl isothiocyanate intermediate. researchgate.netfarmaciajournal.com

This intermediate is not isolated but is directly treated with a primary amine. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group (-N=C=S), resulting in the formation of the N,N'-disubstituted thiourea derivative. acs.orgnih.gov This one-pot, multi-component reaction is an efficient way to generate a library of thiourea compounds from a single benzoic acid precursor. The resulting thiourea derivatives often precipitate from the reaction mixture and can be purified by recrystallization. farmaciajournal.com

The successful formation of these derivatives is confirmed through various spectroscopic techniques. For amides, the formation of the amide bond is confirmed in the IR spectrum by the appearance of a characteristic C=O stretching band and N-H stretching vibrations. In NMR spectroscopy, the appearance of a signal for the amide proton (N-H) is a key indicator. nih.gov For thiourea derivatives, IR spectra show characteristic peaks for C=O, C=S, and N-H stretching. In 13C NMR, the appearance of signals for the thiocarbonyl carbon (C=S) and the carbonyl carbon (C=O) confirms the formation of the desired product. acs.orgnih.gov

Table of Research Findings for Amide and Thiourea Synthesis

| Derivative Type | Key Intermediate | General Reagents | Reaction Conditions | Spectroscopic Evidence (Typical) | Reference |

|---|---|---|---|---|---|

| Amide | Benzoyl Chloride | Primary/Secondary Amine, Base (e.g., Triethylamine) | Typically at room temperature or slightly elevated temperatures in a suitable solvent like toluene or acetonitrile. | IR: C=O stretch (amide), N-H stretch. 1H NMR: Signal for N-H proton. | acs.org, nih.gov |

| Thiourea | Benzoyl Isothiocyanate | 1. Thiocyanate Salt (KSCN or NH4SCN) 2. Primary Amine | Refluxing in a solvent like dry acetone. The isothiocyanate is formed in situ. | IR: C=O, C=S, and N-H stretches. 13C NMR: Signals for C=S and C=O carbons. | acs.org, farmaciajournal.com, nih.gov |

Iii. Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 3 Trifluoromethoxy Benzoic Acid

Influence of Electronic and Steric Effects on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 2-Methoxy-3-(trifluoromethoxy)benzoic acid is intricately controlled by the electronic and steric properties of its three substituents: the methoxy (B1213986) (-OCH₃), trifluoromethoxy (-OCF₃), and carboxylic acid (-COOH) groups. Each group exerts distinct inductive and resonance effects, and their relative positions (ortho, meta) lead to a unique reactivity profile.

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing substituent, a property that significantly influences the electronic environment of the aromatic ring. mdpi.com Its strong electron-withdrawing nature stems primarily from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect). reddit.comwikipedia.org This effect reduces the electron density of the entire molecule, particularly the aromatic ring. mdpi.com

Unlike the methoxy group, where the oxygen's lone pairs can donate electron density to the ring via resonance (+M effect), the resonance donation from the -OCF₃ group is significantly diminished. The fluorine atoms inductively withdraw electron density from the oxygen, making its lone pairs less available for delocalization into the π-system of the ring. Consequently, the inductive effect dominates, rendering the -OCF₃ group strongly deactivating for electrophilic aromatic substitution. nih.gov

The trifluoromethoxy group is considered one of the most lipophilic substituents, a feature that can enhance membrane permeability and robustness towards oxidative metabolism in medicinal chemistry contexts. mdpi.com Studies comparing its directing ability in metalation reactions have shown the trifluoromethoxy group to be superior to both the methoxy and even the trifluoromethyl (-CF₃) groups in promoting the removal of a proton at an adjacent position. nih.govepfl.ch This highlights its powerful capacity to acidify ortho-protons. Moreover, it exerts a long-range electron-withdrawing effect, influencing the basicity of arylmetal compounds even when located at meta or para positions. nih.govepfl.ch

Table 1: Comparison of Electronic Properties of Relevant Substituents

| Substituent Group | Inductive Effect | Resonance Effect | Overall Electronic Effect | Hammett Parameter (σp) |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Weakly Withdrawing (-I) | Strongly Donating (+M) | Donating | -0.27 |

| -CF₃ (Trifluoromethyl) | Strongly Withdrawing (-I) | Weakly Withdrawing (-M) | Withdrawing | +0.54 |

| -OCF₃ (Trifluoromethoxy) | Strongly Withdrawing (-I) | Weakly Donating (+M, but diminished) | Strongly Withdrawing | +0.35 |

| -COOH (Carboxylic Acid) | Withdrawing (-I) | Withdrawing (-M) | Withdrawing | +0.45 |

The methoxy and carboxylic acid groups further modulate the ring's reactivity.

Methoxy Group (-OCH₃): Located at the C2 position, the methoxy group is generally considered an activating group for electrophilic aromatic substitution and an ortho-, para-director due to its strong resonance electron-donating (+M) effect, which outweighs its inductive electron-withdrawing (-I) effect. stackexchange.com It directs incoming electrophiles primarily to the positions ortho and para to itself. In this specific molecule, the positions ortho to the methoxy group are C1 (occupied by -COOH) and C3 (occupied by -OCF₃), and the para position is C5.

Carboxylic Acid Group (-COOH): This group at the C1 position is deactivating and a meta-director for electrophilic aromatic substitution. wikipedia.org It withdraws electron density from the ring through both induction and resonance (-I, -M effects), making the ring less nucleophilic. ncert.nic.in It directs incoming electrophiles to the positions meta to itself, which are C3 (occupied) and C5.

The Ortho Effect: In benzoic acids, substituents at the ortho position (like the -OCH₃ group here) can cause steric hindrance that forces the -COOH group to twist out of the plane of the benzene ring. wikipedia.org This twisting inhibits resonance between the carboxyl group and the ring, which paradoxically increases the acidity of the benzoic acid compared to its meta and para isomers. wikipedia.org

The combined influence of the three substituents leads to a complex activation/deactivation pattern. The powerful deactivating effects of the -OCF₃ and -COOH groups render the aromatic ring significantly electron-poor and thus generally unreactive towards standard electrophilic aromatic substitution. The directing effects of the substituents are often in conflict. For instance, at the C5 position, the directing effects of the -OCH₃ (para-directing) and -COOH (meta-directing) groups are cooperative.

Mechanistic Studies of Directed Functionalization

Directed functionalization, particularly directed ortho-lithiation, provides a powerful strategy for regioselective synthesis, overcoming the inherent reactivity patterns of the substituted ring.

Directed ortho-metalation (DoM) is a key technique for functionalizing aromatic rings with high regioselectivity. The mechanism involves a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. The carboxylic acid group, after in-situ deprotonation by the strong base to form a lithium carboxylate, is an effective DMG. researchgate.netorganic-chemistry.org The lithium cation of the carboxylate coordinates with the base (e.g., TMEDA) and directs the butyl anion of the organolithium reagent (e.g., s-BuLi) to abstract a proton from one of the ortho positions (C2 or C6). researchgate.netbohrium.com

In the case of this compound, the situation is complex due to multiple directing groups and substitution at key positions.

Carboxylate Directing Power: The primary DMG is the carboxylate at C1, which directs lithiation to C2 and C6. Since C2 is already substituted, this directs lithiation towards C6. organic-chemistry.org

Methoxy Directing Power: The methoxy group at C2 is also a known DMG, directing lithiation to C1 (occupied) and C3 (occupied). Its influence is generally considered weaker than the carboxylate. researchgate.net

Trifluoromethoxy Influence: The -OCF₃ group at C3 strongly acidifies the adjacent protons at C2 (occupied) and C4. nih.gov This makes the C4 proton a potential site for deprotonation.

Competition experiments with various substituted benzoic acids have established a hierarchy of directing abilities, with the carboxylate group being of intermediate strength. researchgate.netrsc.org In 2-methoxybenzoic acid, lithiation with s-BuLi/TMEDA occurs exclusively at the C6 position, ortho to the carboxylate, demonstrating the superior directing power of the carboxylate over the methoxy group under these conditions. organic-chemistry.orgbohrium.com Given this precedent, the most probable site of lithiation for this compound would be the C6 position, directed by the carboxylate. However, the strong acidifying effect of the -OCF₃ group on the C4 proton could lead to competitive lithiation at that site, potentially resulting in a mixture of products depending on the base and reaction conditions used.

Palladium-catalyzed cross-coupling reactions are fundamental for forming C-C and C-heteroatom bonds. These reactions often proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. chemistryjournals.netchemistryjournals.net In many cases, especially those involving C-H activation, palladacycles are key reaction intermediates or stable pre-catalysts. wikipedia.org A palladacycle is a metallacyclic compound containing a carbon-palladium bond. wikipedia.org

They are typically formed through the cyclopalladation of an aromatic derivative, a process involving an electrophilic aromatic substitution-like C-H activation pathway. wikipedia.org For a substrate like this compound, the carboxylate group could act as an internal directing group, anchoring the palladium catalyst to facilitate C-H activation at an ortho position (C6). This would form a five-membered palladacycle intermediate.

Once formed, these palladacycle pre-catalysts, often Pd(II) complexes, can initiate the catalytic cycle. mdpi.com They are typically activated in situ to generate a catalytically active Pd(0) species. wikipedia.orgmdpi.com This activation can occur through reductive elimination. researchgate.net The resulting Pd(0) complex then undergoes oxidative addition with an aryl halide, initiating the main catalytic loop for reactions like Suzuki, Heck, or Buchwald-Hartwig aminations. wikipedia.org The specific structure of the palladacycle and the nature of the ancillary ligands play a crucial role in the stability of the catalyst and the efficiency of the subsequent cross-coupling reaction. wildlife-biodiversity.com

Degradation Pathways and Transformation Studies

Information on the specific degradation of this compound is scarce. However, potential pathways can be inferred from studies on related fluorinated and substituted benzoic acids. The strong C-F bonds in the trifluoromethoxy group make it generally robust and resistant to degradation. mdpi.com

Potential transformation pathways include:

Microbial Degradation: Studies on 3-fluorobenzoate (B1230327) and other substituted benzoic acids show that microorganisms can degrade these compounds, although often slowly. ethz.chnih.gov Common initial steps involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to catechol intermediates. ethz.ch For example, 3-fluorobenzoate can be metabolized via 1,2-dioxygenation to 3-fluorocatechol (B141901) or via 1,6-dioxygenation to 4-fluorocatechol, which then enters further degradation pathways. ethz.ch A similar hydroxylation of the ring in this compound could be a plausible initial step in a biodegradation pathway.

Photochemical Degradation: Aromatic compounds containing trifluoromethyl groups have been shown to undergo photochemical degradation. researchgate.net For instance, trifluoromethylbenzoic acid isomers can be degraded in aqueous media under UVC irradiation with a photocatalyst like Ga₂O₃. researchgate.net The degradation mechanism is believed to involve radical species. A similar photo-assisted pathway could potentially lead to the transformation or defluorination of this compound.

Synthetic Transformations: The trifluoromethyl group itself, while robust, can undergo selective transformations under specific, mild conditions, such as transformations of a single C-F bond. It is also known that 3-(trifluoromethyl)benzoic acid is an environmental transformation product of the herbicide flurtamone. nih.gov These studies suggest that while the trifluoromethoxy group confers high stability, it is not completely inert to chemical or environmental transformation.

Radical-Mediated Sequential C-C Bond Cleavage and C-F Bond Formation

Photochemical and Microbial Degradation Processes in Model Systems

Comprehensive studies detailing the photochemical and microbial degradation pathways of this compound in model systems are limited. General principles of photocatalytic degradation of benzoic acid derivatives often involve hydroxyl radical attacks, leading to hydroxylation and eventual ring-opening. mdpi.com For instance, the photocatalytic degradation of benzoic acid in the presence of semiconductor catalysts like TiO2 can proceed through the formation of hydroxy-benzoic acids as intermediates. mdpi.com

Similarly, microbial degradation of benzoic acid by various bacterial strains, such as Pseudomonas species, has been observed. nih.gov These processes typically involve enzymatic pathways that lead to the cleavage of the aromatic ring. nih.gov The efficiency of such degradation can be influenced by environmental factors like pH, temperature, and the concentration of the compound. nih.gov However, specific data on the microbial breakdown of the more complex this compound, including the identification of intermediate metabolites and the specific microorganisms capable of its degradation, are not sufficiently described in available research.

Interactive Data Table: General Degradation Parameters for Benzoic Acid

The following table summarizes typical conditions and findings for the degradation of the parent compound, benzoic acid, which may provide a general context.

| Degradation Parameter | Value/Observation | Source |

| Optimal pH for Microbial Degradation | 7.0 | nih.gov |

| Effective pH Range for Microbial Degradation | 5.0 - 9.0 | nih.gov |

| Example Intermediate in Microbial Degradation | Catechol | nih.gov |

| Example Intermediate in Photocatalytic Degradation | Hydroxy-benzoic acids | mdpi.com |

| Initial Concentration Affecting Microbial Degradation Rate | Degradation rate drops significantly at 1000 or 1200 mg L⁻¹ | nih.gov |

Iv. Advanced Spectroscopic and Computational Characterization for Elucidating Chemical Structures and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of individual atoms. For "2-Methoxy-3-(trifluoromethoxy)benzoic acid," ¹H, ¹³C, and ¹⁹F NMR studies are particularly insightful.

Proton NMR spectroscopy of "this compound" would reveal distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methoxy, trifluoromethoxy, and carboxylic acid substituents. The methoxy group is an electron-donating group, which typically shields aromatic protons, shifting their signals to a higher field (lower ppm). Conversely, the trifluoromethoxy and carboxylic acid groups are electron-withdrawing, deshielding the aromatic protons and moving their signals to a lower field (higher ppm).

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 4, 5, and 6 of the benzene (B151609) ring. The proton at position 6 would likely be the most deshielded due to the proximity of the electron-withdrawing carboxylic acid group. The carboxylic acid proton itself would appear as a broad singlet at a very low field, typically above 10 ppm, due to its acidic nature and hydrogen bonding. The methoxy group protons would present as a sharp singlet around 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | >10 | Broad Singlet |

| Ar-H (H-6) | 7.8-8.0 | Doublet of Doublets |

| Ar-H (H-4) | 7.4-7.6 | Triplet |

| Ar-H (H-5) | 7.2-7.4 | Doublet of Doublets |

| OCH₃ | 3.9-4.1 | Singlet |

The ¹³C NMR spectrum provides a detailed picture of the carbon skeleton of "this compound." Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the carboxylic acid group is expected to appear at the lowest field (around 165-170 ppm). The aromatic carbons will resonate in the range of 110-160 ppm. The carbon attached to the methoxy group (C-2) and the trifluoromethoxy group (C-3) will have their chemical shifts significantly influenced by these substituents. The OCF₃ group's strong electron-withdrawing nature will cause a downfield shift for C-3. The methoxy carbon will appear as a distinct signal around 55-60 ppm. The carbon of the trifluoromethoxy group will be split into a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 166.0 |

| C-3 | 148.0 (q, J ≈ 2 Hz) |

| C-1 | 125.0 |

| C-6 | 123.0 |

| C-5 | 120.0 |

| C-4 | 118.0 |

| C-2 | 155.0 |

| OCH₃ | 56.0 |

| OCF₃ | 120.5 (q, J ≈ 257 Hz) |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For "this compound," the ¹⁹F NMR spectrum would show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal provides information about the electronic environment of the OCF₃ group. The signal is expected to be a singlet, as there are no adjacent protons to cause splitting. The chemical shift for a trifluoromethoxy group on a benzene ring typically appears around -58 to -60 ppm relative to a CFCl₃ standard. rsc.org

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Moiety | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| OCF₃ | -58.5 | Singlet |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of "this compound" would exhibit several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give a strong, sharp absorption band around 1700-1725 cm⁻¹. The C-O-C stretching vibrations of the methoxy and trifluoromethoxy groups would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The strong C-F stretching vibrations of the trifluoromethoxy group are expected to be prominent in the 1100-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C-F (Trifluoromethoxy) | 1100-1250 | Strong |

| C-O (Ether) | 1000-1300 | Medium |

| Aromatic C-H | 3000-3100 | Medium |

| Aromatic C=C | 1450-1600 | Medium to Weak |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio and fragmentation pattern.

For "this compound" (molecular weight: 236.14 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 236. The fragmentation pattern would provide further structural information. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (·OH, -17 Da) and the loss of a carboxyl group (·COOH, -45 Da). The loss of the methoxy group (·OCH₃, -31 Da) or the trifluoromethoxy group (·OCF₃, -85 Da) are also plausible fragmentation pathways that would lead to significant fragment ions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula from the exact mass of the molecular ion.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (Predicted) | Lost Neutral Fragment |

|---|---|---|

| [M]⁺ | 236 | - |

| [M - OH]⁺ | 219 | ·OH |

| [M - OCH₃]⁺ | 205 | ·OCH₃ |

| [M - COOH]⁺ | 191 | ·COOH |

| [M - OCF₃]⁺ | 151 | ·OCF₃ |

X-ray Crystallography for Solid-State Structural Elucidation

While a specific crystal structure determination for "this compound" is not widely reported in publicly available literature, the solid-state arrangement can be inferred from extensive studies on closely related substituted benzoic acids. X-ray crystallography of analogous compounds, such as 2-(trifluoromethyl)benzoic acid and 4-nitro-2-(trifluoromethyl)benzoic acid, reveals common structural motifs that are anticipated to be present in the title compound. researchgate.netnih.gov

A predominant feature of benzoic acids in the solid state is the formation of centrosymmetric hydrogen-bonded dimers. researchgate.netnih.gov In this arrangement, the carboxylic acid groups of two molecules interact via strong O—H⋯O hydrogen bonds, creating a characteristic R²₂(8) graph-set notation. This robust supramolecular synthon is a highly stable and commonly observed feature. For instance, the crystal structure of 4-nitro-2-(trifluoromethyl)benzoic acid shows such a head-to-tail dimer with a hydrogen-bonding distance of 2.7042 (14) Å. researchgate.net

The substituents on the phenyl ring significantly influence the molecular conformation. In substituted benzoic acids, steric hindrance between the ortho substituent and the carboxylic acid group often forces the carboxyl group to twist out of the plane of the aromatic ring. researchgate.net In the case of 2-(trifluoromethyl)benzoic acid, the carboxyl group is tilted by 16.8 (3)° with respect to the aromatic ring plane. nih.gov For "this compound", a similar non-planar conformation is expected due to the presence of the 2-methoxy group. The precise dihedral angle would be determined by the interplay of steric repulsion between the methoxy group and the carboxylic acid, as well as electronic effects from both the methoxy and trifluoromethoxy substituents.

Table 1: Representative Crystallographic Data for Analogous Benzoic Acid Derivatives

| Compound Name | Crystal System | Space Group | Key Feature | Reference |

| 2-(Trifluoromethyl)benzoic acid | Monoclinic | P2₁/c | Carboxyl group tilted 16.8 (3)° from the aromatic plane. Forms hydrogen-bonded dimers. | nih.gov |

| 4-Nitro-2-(trifluoromethyl)benzoic acid | Monoclinic | P2₁/c | Forms head-to-tail hydrogen-bonded dimers with an O⋯O distance of 2.7042 (14) Å. | researchgate.net |

Computational Chemistry and Quantum Mechanical Calculations

Computational modeling serves as a powerful tool to complement experimental data, offering a deeper understanding of the molecular structure, electronic landscape, and reactivity of "this compound".

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the properties of substituted benzoic acids. nih.gov By performing DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), one can obtain a detailed picture of the molecule's electronic characteristics. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map for "this compound" would visualize the charge distribution across the molecule. The region around the carboxylic acid's hydroxyl oxygen would exhibit a strongly negative potential (electron-rich), indicating its role as a hydrogen bond acceptor. The area around the acidic proton would be strongly positive (electron-poor), highlighting it as a hydrogen bond donor site. The electronegative fluorine atoms of the trifluoromethoxy group would also create a region of negative potential, influencing intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group, while the LUMO would likely be distributed over the carboxylic acid and the electron-withdrawing trifluoromethoxy group. A smaller HOMO-LUMO gap would imply higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate the delocalization of electron density and the nature of bonding. nih.gov It would quantify the hyperconjugative interactions between the lone pairs of the oxygen atoms (in both the methoxy and carboxylic acid groups) and the π-system of the benzene ring, as well as the influence of the strongly inductive -OCF₃ group.

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms and the characterization of transient species like transition states. While specific reaction pathway modeling for "this compound" is not documented, the methodologies are well-established from studies on related molecules.

For instance, the dimerization of benzoic acids in various solvents can be modeled to understand the thermodynamics and kinetics of association. ucl.ac.ukbohrium.com Molecular dynamics (MD) simulations can be employed to study the self-association behavior in solution, identifying whether hydrogen-bonded dimers or other aggregates are the predominant species in different solvent environments. ucl.ac.uk

For a specific chemical transformation, such as esterification or amide bond formation involving the carboxylic acid group, quantum mechanical calculations can be used to locate the transition state structure. By calculating the energy barrier (activation energy) for the proposed mechanism, one can predict the feasibility and rate of the reaction. These calculations would involve optimizing the geometry of the reactants, the proposed transition state, and the products. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is found.

V. Applications in Chemical Sciences and Materials Research

Building Block for Complex Organic Molecules

The inherent functionalities of 2-Methoxy-3-(trifluoromethoxy)benzoic acid allow it to serve as a versatile starting material in organic synthesis.

The presence of multiple functional groups on the aromatic ring of this compound allows for a variety of chemical modifications. The carboxylic acid can be converted into esters, amides, or other functional groups, while the aromatic ring itself can undergo further substitution reactions. This versatility makes it a valuable precursor for creating a wide array of substituted aromatic compounds that are not easily accessible through other synthetic routes.

For instance, the related compound 2-methoxybenzoic acid can be used in the synthesis of flavones, a class of naturally occurring compounds with a broad range of biological activities. While direct evidence for this compound in this specific reaction is not documented, the structural analogy suggests its potential as a building block for novel fluorinated flavonoid derivatives.

Multi-component and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step. The reactive nature of the carboxylic acid and the potential for directing effects from the methoxy (B1213986) and trifluoromethoxy groups position this compound as a promising candidate for use as a synthon in such reactions. Although specific examples involving this exact compound are not readily found in the literature, the general utility of substituted benzoic acids in these types of transformations is well-established.

Development of Advanced Materials

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. The trifluoromethoxy group in this compound is of particular interest for materials science applications.

The properties of polymers can be fine-tuned by incorporating small molecules as additives or by grafting them onto the polymer backbone. The introduction of fluorinated compounds like this compound can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. While specific studies on the incorporation of this compound into polymer matrices are limited, the principle of using fluorinated benzoic acids to modify polymer surfaces and bulk properties is a known strategy. For example, benzoic acid has been grafted onto polyethylene (B3416737) films to improve their surface affinity to polar substances.

Fluorinated polymers are known for their exceptional properties, including low surface energy, high thermal stability, and excellent chemical resistance. This compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers and copolymers. The trifluoromethoxy group is particularly valued for its ability to increase lipophilicity and act as a stable, electron-withdrawing substituent. The synthesis of fluoropolymers often involves the polymerization of vinyl or acrylic monomers, and the carboxylic acid functionality of this compound provides a handle for conversion into such polymerizable groups.

Benzoic acid derivatives are integral components in the design of photoactive materials. While direct applications of this compound in this area are not widely reported, its aromatic structure suggests potential for creating materials with interesting photophysical properties. The electronic effects of the methoxy and trifluoromethoxy substituents could influence the absorption and emission characteristics of larger conjugated π-systems into which this molecule could be incorporated.

Role in Catalyst Design and Organometallic Chemistry

The application of benzoic acid derivatives in coordination chemistry and catalysis is well-established. nih.gov The carboxylic acid moiety can act as a ligand for a variety of metal centers, while the substituents on the phenyl ring can be modified to fine-tune the electronic and steric properties of the resulting metal complexes. nih.gov

While direct research on this compound as a ligand for organometallic catalysts is not extensively documented in publicly available literature, its structural components suggest significant potential in this field. Benzoic acids are known to serve as ligands in coordination chemistry with various transition metals. nih.gov The methoxy and trifluoromethoxy groups on the aromatic ring of this compound can influence the electron density of the metal center in a coordinated complex, thereby modulating its catalytic activity. The trifluoromethoxy group, in particular, is a strong electron-withdrawing group, which can impact the stability and reactivity of the catalyst. nih.gov The design of ligands is crucial for the success of cross-coupling reactions, and the ability to tune the properties of a ligand by modifying its substituents is a key strategy in catalyst development. rsc.org

This compound can also serve as a key intermediate in the synthesis of more complex molecules that are subsequently used in transition metal-catalyzed processes. The carboxylic acid group can be converted to other functional groups, allowing for the incorporation of the 2-methoxy-3-(trifluoromethoxy)phenyl moiety into a variety of molecular scaffolds. For instance, a related compound, 2-methyl-3-methoxy benzoic acid, is a crucial intermediate in the synthesis of the insect growth regulator methoxyfenozide. google.comgoogle.com This suggests that this compound could similarly be a precursor to functionalized molecules used in catalysis or other applications.

Contribution to Agrochemical Research and Related Compounds

The presence of fluorine-containing functional groups, such as the trifluoromethoxy group, is a common feature in modern agrochemicals. researchgate.net These groups can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which are all desirable properties for pesticides and herbicides. nih.gov

While direct evidence of this compound being used as an intermediate for currently registered insect growth regulators or pesticides is limited, the structural similarities to known agrochemical precursors are notable. For example, 2-methyl-3-methoxy benzoic acid is a known intermediate in the synthesis of methoxyfenozide, an insecticide that acts as an insect growth regulator. google.comgoogle.com The synthesis involves the reaction of this benzoic acid derivative with other chemical building blocks. Given this precedent, it is plausible that this compound could be utilized in a similar fashion to create novel pesticide candidates. The trifluoromethoxy group, in particular, is known to be a valuable substituent in the design of new agrochemicals. chemimpex.com

The 2-methoxy-3-(trifluoromethoxy)phenyl moiety present in the subject compound can be considered a valuable structural motif in the development of new bioactive agrochemicals. The trifluoromethoxy group is increasingly important in both agrochemical and pharmaceutical chemistry. nih.gov Its inclusion in a molecule can significantly alter its biological properties. chemimpex.com The development of novel pesticides is an ongoing process, with a continuous search for new modes of action and improved safety profiles. jst.go.jpnih.gov The unique combination of substituents in this compound makes it an attractive starting point for the synthesis of a library of compounds to be screened for pesticidal activity.

Applications in Energy Materials

Recent research has highlighted the potential of fluorinated and methoxy-substituted organic molecules in the development of advanced energy materials, particularly in the field of solar cells.

While there is no direct research specifically on the use of this compound in energy materials, studies on related compounds suggest potential applications. For instance, fluorinated benzoic acids have been used as additives in perovskite solar cells, leading to improved power conversion efficiency and stability. researchgate.net The presence of the fluorine-containing group can help to passivate defects in the perovskite crystal structure and reduce ion migration. researchgate.net Similarly, benzoic acid itself has been shown to inhibit ion migration in perovskite solar cells, enhancing their long-term performance. rsc.org

In the realm of aqueous organic flow batteries, which are promising for large-scale energy storage, redox-active organic molecules are key components. osti.gov While not a primary redox-active material itself, the functional groups on this compound could be used to modify the properties of such materials. The introduction of fluorine can be a strategy in the development of electrode materials for advanced energy storage devices. rutgers.edu

Given these findings on related compounds, it is conceivable that this compound or its derivatives could be explored as additives or components in the development of next-generation solar cells and energy storage systems. The combination of a methoxy group and a trifluoromethoxy group on a benzoic acid scaffold presents an interesting avenue for future research in this area.

Defect Passivation in Perovskite Solar Cells (Analogous Fluorinated Benzoic Acids)

Research has demonstrated that organic molecules, particularly benzoic acid and its fluorinated derivatives, can serve as effective passivating agents. rsc.orgntu.edu.twresearchgate.net These molecules can address defects and improve the quality of the perovskite thin film. rsc.org For instance, benzoic acid itself has been shown to increase the grain size of the perovskite crystals, reduce ion migration, and lower the density of defect states. rsc.org This results in a notable improvement in the PCE and stability of the PSCs. rsc.org

Fluorinated benzoic acids, which are structurally analogous to this compound, have been a particular focus of research in this area. The introduction of fluorine-containing functional groups can significantly enhance the passivation effect. These compounds can interact with the perovskite structure in multiple beneficial ways. The carboxyl group (–COOH) can coordinate with lead (Pb2+) ions, effectively passivating Pb-related defects. nih.govacs.orgdntb.gov.ua Simultaneously, the fluorine atoms can form hydrogen bonds with the organic cations (e.g., methylammonium (B1206745) or formamidinium) in the perovskite, which helps to stabilize the crystal lattice, reduce ion migration, and improve resistance to moisture. dntb.gov.ua

Several studies have systematically investigated the impact of different fluorinated benzoic acids on the performance of perovskite solar cells. These studies highlight a clear trend of improved efficiency and stability with the use of these additives.

For example, a study comparing benzoic acid (0F-B), 4-fluorobenzoic acid (1F-B), and 2,3,4,5,6-pentafluorobenzoic acid (5F-B) found that the degree of fluorination had a significant impact on the device performance. The introduction of these additives led to an increased activation energy for the nucleation of perovskite crystals, resulting in larger crystal sizes and reduced defect formation. ntu.edu.tw The device treated with 5F-B achieved the highest power conversion efficiency. ntu.edu.twdntb.gov.ua

Another investigation utilized 3,5-bis(trifluoromethyl)benzoic acid (6FBzA) as a defect passivator. nih.govacs.org The carbonyl and fluorine groups of 6FBzA were found to coordinate with Pb2+ defects at the surface of the perovskite film. nih.govacs.org This interaction effectively suppressed trap-assisted non-radiative recombination and enhanced interfacial charge extraction and transfer. nih.govacs.org The result was a significant increase in the power conversion efficiency and improved long-term stability, largely attributed to the hydrophobic nature of the fluorinated molecule. acs.org

Similarly, research on 4-(trifluoromethyl)benzoic acid (PTF) has shown its superior passivation performance. The carboxyl group of PTF coordinates with Pb2+, suppressing non-radiative recombination, while the fluorine sites help to correct lattice distortions and stabilize the perovskite structure through hydrogen bonding. dntb.gov.ua

The collective findings from research on these analogous fluorinated benzoic acids underscore the potential of this class of compounds for enhancing perovskite solar cell technology. The specific combination of a carboxylic acid group and trifluoromethyl or other fluoro-functional groups appears to be particularly effective for defect passivation.

Table 1: Performance of Perovskite Solar Cells with Fluorinated Benzoic Acid Additives This table is interactive. You can sort and filter the data by clicking on the headers.

| Additive | Abbreviation | Power Conversion Efficiency (PCE) of Treated Cell | Power Conversion Efficiency (PCE) of Control Device | Reference |

|---|---|---|---|---|

| Benzoic Acid | 0F-B / BA | 18.80% / 18.05% | 18.53% / 15.42% | rsc.orgntu.edu.twdntb.gov.ua |

| 4-Fluorobenzoic Acid | 1F-B | 19.25% | 18.53% | ntu.edu.twdntb.gov.ua |

| 2,3,4,5,6-Pentafluorobenzoic Acid | 5F-B | 20.50% | 18.53% | ntu.edu.twdntb.gov.ua |

| 3,5-bis(Trifluoromethyl)benzoic Acid | 6FBzA | 21.09% | 18.45% | nih.govacs.org |

| 4-(Trifluoromethyl)benzoic Acid | PTF | 25.57% | Not Specified | dntb.gov.ua |

Vi. Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes for Highly Fluorinated Aromatics

The synthesis of highly fluorinated aromatics, including trifluoromethoxy-substituted benzoic acids, is an area of intense investigation. Traditional methods often face challenges such as harsh reaction conditions and the use of hazardous reagents. dovepress.com Consequently, the development of novel and sustainable synthetic routes is a paramount goal.

Key Research Thrusts:

Green Chemistry Approaches: A significant trend is the adoption of green chemistry principles to minimize environmental impact. rsc.org This includes the use of less toxic solvents, development of catalytic reactions to reduce waste, and exploration of energy-efficient processes like mechanochemistry. rsc.orgsciencedaily.comeurekalert.org For instance, solid-state mechanochemical protocols for aromatic nucleophilic fluorination are being developed to eliminate the need for high-boiling, toxic solvents. rsc.org

Catalytic Methods: The development of new catalytic systems is crucial for improving the efficiency and selectivity of fluorination and trifluoromethoxylation reactions. mdpi.com This includes the use of transition-metal catalysts and organocatalysts to achieve transformations that were previously difficult. mdpi.com Visible-light photoredox catalysis has also emerged as a powerful tool for installing trifluoromethoxy groups under mild conditions. mdpi.comnih.gov

Flow Chemistry: Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to scale up reactions more easily. tib.eu The application of flow chemistry to fluorination reactions is a promising area for producing highly fluorinated aromatics in a more controlled and efficient manner. tib.eu

Biotransformations: The use of microorganisms to perform chemical transformations is a growing area of interest for sustainable synthesis. tandfonline.com For example, certain fungi and bacteria have been shown to efficiently convert fluorinated benzoic acids into other valuable compounds like benzyl (B1604629) alcohols and benzamides. tandfonline.com

Table 1: Comparison of Synthetic Strategies for Fluorinated Aromatics

| Strategy | Advantages | Challenges |

| Traditional Methods | Well-established procedures | Often require harsh conditions, hazardous reagents, and can generate significant waste. dovepress.com |

| Green Chemistry | Reduced environmental impact, increased safety. rsc.orgsciencedaily.comeurekalert.org | Development of new, efficient, and scalable green methods can be challenging. |

| Catalytic Methods | High efficiency and selectivity, milder reaction conditions. mdpi.commdpi.com | Catalyst cost, stability, and removal from the final product can be concerns. |

| Flow Chemistry | Improved safety, scalability, and process control. tib.eu | Initial setup costs can be high, and optimization of flow parameters is required. |

| Biotransformations | Environmentally friendly, high selectivity. tandfonline.com | Substrate scope can be limited, and reaction times may be longer. |

Advanced Mechanistic Insights via In-situ Spectroscopic and Kinetic Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. The use of advanced analytical techniques allows researchers to probe the intricate details of chemical transformations as they occur.

Key Techniques and Their Contributions:

In-situ Spectroscopy: Techniques such as FTIR and Raman spectroscopy allow for the real-time monitoring of key reaction species. mt.com This provides valuable data on reaction kinetics, helps to identify transient intermediates, and supports or refutes proposed mechanisms. mt.com For example, in-situ NMR studies have been used to show the activation of fluorinating reagents through hydrogen bonding. le.ac.uk

Kinetic Studies: Detailed kinetic analysis provides quantitative information about reaction rates and the influence of various parameters such as temperature, concentration, and catalyst loading. nih.gov This information is crucial for optimizing reaction conditions and gaining a deeper understanding of the reaction pathway.

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods are increasingly used to model potential energy surfaces and predict reaction pathways. acs.org These theoretical studies complement experimental work by providing insights into the structures of transition states and intermediates that may be difficult to observe experimentally. nih.gov

Table 2: Advanced Techniques for Mechanistic Elucidation

| Technique | Information Gained | Example Application |

| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation, identification of intermediates. mt.com | Tracking the progress of a fluorination reaction to determine optimal reaction time. mt.com |

| In-situ NMR Spectroscopy | Structural information on intermediates and observation of dynamic processes. le.ac.uk | Observing the formation of a reactive intermediate in a catalytic cycle. le.ac.uk |

| Kinetic Analysis | Determination of reaction rates, orders, and activation energies. nih.gov | Understanding how catalyst concentration affects the speed of a trifluoromethoxylation reaction. |

| Computational Chemistry (DFT) | Prediction of reaction pathways, transition state structures, and reaction energetics. nih.govacs.org | Calculating the energy barrier for different potential mechanisms of a C-H fluorination reaction. nih.gov |

Expansion of Applications in Emerging Technologies and Niche Chemical Fields

The unique properties of fluorinated compounds, such as altered lipophilicity, metabolic stability, and electronic characteristics, make them attractive for a wide range of applications beyond traditional pharmaceuticals and agrochemicals. nih.govnumberanalytics.com

Emerging Application Areas:

Advanced Materials: Fluorinated aromatics are being explored for use in advanced materials such as liquid crystals, fluoropolymers, and specialty lubricants. wikipedia.org The incorporation of fluorine can enhance thermal stability, chemical resistance, and other desirable material properties.

Drug Discovery and Design: The trifluoromethoxy group is of particular interest in medicinal chemistry as it can improve a drug candidate's metabolic stability and binding affinity. mdpi.com Research is ongoing to incorporate this and other fluorinated motifs into new classes of therapeutic agents. nih.govtandfonline.com

Biochemical Probes and Imaging Agents: Fluorine's unique NMR properties make fluorinated compounds useful as probes for in-vivo imaging and mechanistic studies. core.ac.uk For example, 19F-MRI is an emerging technique that can be used to track the distribution of fluorinated drugs or diagnostic agents in the body. core.ac.ukresearchgate.net

Niche Chemical Synthesis: Fluorinated building blocks, including derivatives of 2-Methoxy-3-(trifluoromethoxy)benzoic acid, are valuable intermediates for the synthesis of complex and highly specialized molecules. ossila.comchemscene.com

Computational Design and Predictive Modeling for Structure-Reactivity Relationships

The ability to predict the properties and reactivity of molecules before they are synthesized is a major goal in modern chemistry. Computational tools are becoming increasingly powerful in this regard, accelerating the discovery and development of new fluorinated compounds.

Key Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure of a molecule and its biological activity or other properties. These models can be used to predict the activity of new, unsynthesized compounds.

Machine Learning and Artificial Intelligence: Machine learning algorithms are being trained on large datasets of chemical reactions to predict reaction outcomes, including regioselectivity and yield. acs.orgnih.govchemrxiv.org These predictive tools can help chemists to identify the most promising synthetic routes and reaction conditions. acs.org

Molecular Modeling: Computational modeling can be used to study the interactions between a fluorinated molecule and its biological target, such as a protein or enzyme. acs.org This information can guide the design of more potent and selective drug candidates. For example, modeling can predict how the trifluoromethoxy group of a molecule will interact with the active site of a target protein.

Table 3: Computational Tools in Fluorinated Compound Research

| Tool | Application | Benefit |

| QSAR | Predicting biological activity or physical properties. | Reduces the need for extensive experimental screening. |

| Machine Learning | Predicting reaction outcomes and identifying optimal synthetic routes. acs.orgnih.gov | Accelerates the discovery of new reactions and molecules. acs.org |

| Molecular Modeling | Simulating molecule-target interactions to guide drug design. acs.org | Enables the rational design of more effective and selective drugs. |

| DFT Calculations | Predicting molecular properties and reaction mechanisms. nih.govacs.org | Provides fundamental understanding to guide experimental work. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.